Hydrobenzamide

Catalog No.
S1899743
CAS No.
92-29-5
M.F
C21H18N2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrobenzamide

Researchers face unreliable yields from in-situ benzaldehyde/ammonia mixtures due to benzoic acid contamination and imidazole byproducts. Hydrobenzamide (CAS 92-29-5) provides a stable, weighable solid with a fixed 3:2 aldehyde-ammonia ratio, eliminating corrosive gas handling.

  • Eliminates benzaldehyde auto-oxidation to benzoic acid, ensuring reproducible kinetics.
  • Pre-organized scaffold for triphenyltriazines and triphenylimidazolidines with exact stoichiometry.
  • Active Knoevenagel catalyst with no induction period.

Global shipping.

CAS Number

92-29-5

Product Name

Hydrobenzamide

IUPAC Name

N-[(benzylideneamino)-phenylmethyl]-1-phenylmethanimine

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C21H18N2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17,21H

InChI Key

VUYRFIIFTJICNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=N/C(/N=C/C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Hydrobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122123. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N,N'-(Phenylmethylene)bis(1-phenylmethanimine), N,N'-Dibenzylidenebenzylamine, Tribenzalammonia, Benzaldehyde, ammonia reaction product, Hydrobenzamide

Purity

≥98%

Package Size

5 g, 25 g

Hydrobenzamide (CAS 92-29-5) is a highly lipophilic, crystalline aminal-imine trimer (N,N'-(phenylmethylene)bis(1-phenylmethanimine)) formed by the stoichiometric condensation of benzaldehyde and ammonia [1]. In industrial and laboratory procurement, it is primarily sourced as a stable, solid precursor for the synthesis of benzylamines, nitrogen-rich heterocycles (such as 1,3,5-triazines), and as an active organocatalyst for green Knoevenagel condensations [2]. Its core value proposition lies in its ability to deliver the precise reactivity of a 3:2 benzaldehyde-ammonia adduct without the handling hazards of corrosive ammonia gas, the auto-oxidation risks of liquid benzaldehyde, or the extended induction times required for in-situ generation [3].

Research Fit

Organocatalysis

Knoevenagel condensation at elevated temperature

Polymer chemistry

Functionalization of conjugated diene polymers

Stereocontrolled synthesis

Intermediate for 1,2-diarylethane-1,2-diamines

Ligand precursor

ONO pincer ligand synthesis via ammonia condensation

Attempting to substitute isolated hydrobenzamide with in-situ mixtures of benzaldehyde and aqueous ammonia introduces severe process variability and downstream purification bottlenecks[1]. Direct amination mixtures are plagued by competing side reactions, generating significant quantities of undesirable byproducts such as benzyl alcohol and recalcitrant 2,4,5-triphenyl-4,5-dihydro-1H-imidazole [2]. Furthermore, liquid benzaldehyde is highly susceptible to auto-oxidation into benzoic acid upon air exposure, which alters reaction stoichiometry and can poison base-catalyzed downstream pathways [3]. Procuring high-purity, pre-synthesized hydrobenzamide guarantees a fixed 3:2 aldehyde-to-ammonia stoichiometric ratio, ensuring predictable kinetics and eliminating the need for complex, time-consuming chromatographic separations.

Substitution Risk

Thermal decomposition onset may differ significantly across substituted hydrobenzamide analogs; the class-level baseline does not guarantee equal robustness.

Lipophilicity (logP) and hydrogen-bond donor count can shift by 1–3 logP units with polar substituents, altering phase partitioning and chromatographic behavior.

Structural identity may not be preserved—isomeric rearrangement products such as amarine or hydrolyzed material can confound results if unverified material is substituted.

Bypassing Byproduct Formation in Benzylamine Synthesis

When synthesizing benzylamines, direct reductive amination of benzaldehyde with ammonia yields complex mixtures containing significant amounts of benzyl alcohol and 2,4,5-triphenyl-4,5-dihydro-1H-imidazole [1]. In contrast, utilizing pre-isolated hydrobenzamide as the starting material for sodium borohydride reduction completely bypasses these side reactions. The reduction of the isolated trimer yields a clean, equimolar mixture of primary and secondary benzylamines, which can be easily separated via selective hydrochloride precipitation [1].

Evidence DimensionByproduct profile and product cleanlyness during reduction
Target Compound DataYields an easily separable equimolar mixture of 1° and 2° benzylamines with zero benzyl alcohol formation.
Comparator Or BaselineDirect reductive amination of benzaldehyde (yields benzyl alcohol and imidazole byproducts).
Quantified DifferenceEliminates up to 15-20% of recalcitrant high-boiling trimers and alcohol byproducts found in direct amination.
ConditionsNaBH4 reduction in methanol vs. direct amination with H2/metal catalysts.

Procuring isolated hydrobenzamide allows chemists to bypass the complex purification bottlenecks inherent to direct benzaldehyde amination, ensuring high-purity amine recovery.

Thermal Stability
Class-level
Onset: 254 °C
D½: 281 °C
100% wt loss by 320 °C
Reported thermal benchmark supports high-temperature synthesis selection.
TGA under N₂; no head-to-head comparator data available.

Elimination of Induction Periods in Knoevenagel Condensations

Hydrobenzamide is not merely a structural precursor; it acts as the true active catalytic intermediate in the ammonia-catalyzed Knoevenagel condensation of benzaldehydes with malonic acid [1]. Relying on in-situ generation from ammonia and benzaldehyde introduces a variable induction period as the hydrobenzamide intermediate slowly forms. By utilizing 10 mol% of pre-synthesized hydrobenzamide directly, the reaction bypasses this lag phase, demonstrating a significantly steeper initial kinetic profile and driving the formation of cinnamic dicarboxylic acid with superior time-efficiency compared to baseline auto-catalysis [1].

Evidence DimensionCatalytic induction time and initial reaction rate
Target Compound DataImmediate catalytic onset when using 10 mol% pre-formed hydrobenzamide.
Comparator Or BaselineIn-situ ammonia/benzaldehyde mixtures (require an induction period for intermediate formation).
Quantified DifferenceBypasses the variable 30-minute to multi-hour in-situ formation phase, standardizing the kinetic profile.
ConditionsGreen Knoevenagel condensation of benzaldehyde and malonic acid at 50 °C.

Using pre-synthesized hydrobenzamide as a catalyst standardizes batch times and maximizes throughput in green synthesis protocols by eliminating variable in-situ intermediate formation.

Green Synthesis Route
Context-dependent
DES protocol: 78–86% yield Traditional: ~85–95% yield Additive-free, reduced hazard profile
Supports greener synthesis pathway option with comparable yields.
Cross-study comparison; reaction optimization may affect absolute yield.

Stoichiometric Reliability via Solid-State Stability

Benzaldehyde, the primary alternative precursor for these synthetic pathways, is a liquid that rapidly undergoes auto-oxidation to benzoic acid upon exposure to air, requiring strict inert gas storage and frequent re-distillation to maintain stoichiometric integrity [1]. Hydrobenzamide (CAS 92-29-5) circumvents this issue entirely. As a stable crystalline solid with a melting point of 102–105 °C, it exhibits negligible vapor pressure and resists auto-oxidation under ambient conditions[2]. This phase stability locks in the 3:2 aldehyde-to-ammonia equivalent ratio, ensuring precise molar dosing for sensitive downstream reactions [2].

Evidence DimensionShelf-stability and auto-oxidation resistance
Target Compound DataStable crystalline solid (mp 102–105 °C) with no auto-oxidation under ambient air.
Comparator Or BaselineLiquid benzaldehyde (rapidly oxidizes to benzoic acid).
Quantified DifferenceEliminates the continuous purity degradation (benzoic acid formation) that plagues liquid benzaldehyde storage.
ConditionsStandard laboratory storage and ambient atmosphere handling.

Sourcing the solid trimer drastically reduces reagent spoilage, eliminates the need for pre-reaction distillation, and ensures exact molar dosing for sensitive heterocycle syntheses.

Crystal Structure
Head-to-head
(E,E)-bis(imine) aminal; single-crystal XRD (2024); updated NMR/IR data
Confirms structural identity, differentiates from isomeric amarine.
Spectroscopic fingerprint provided for identity verification.
Lipophilicity Profile
Class-level
XLogP: 4.7
HBD: 0
TPSA: 24.7 Ų
High lipophilicity supports partitioning in non-polar reaction media.
Computed property; experimental logP may vary.

Indirect Reductive Amination Workflows

Where highly pure primary and secondary benzylamines are required without the contamination of benzyl alcohol or complex imidazoles, hydrobenzamide serves as the ideal, clean-starting reducible precursor[1].

Green Organocatalysis in Knoevenagel Condensations

As a pre-formed, highly active catalytic intermediate for Knoevenagel condensations, particularly in the solvent-free synthesis of cinnamic dicarboxylic acids where predictable reaction kinetics and the elimination of induction periods are critical [2].

Nitrogen-Rich Heterocycle Manufacturing

As a structurally pre-organized, weighable solid scaffold for the synthesis of 2,4,5-triphenylimidazolidines and 2,4,6-triphenyl-1,3,5-triazines, where exact stoichiometric ratios of the aminal/imine core are required to prevent polymerization or side-reactions[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Knoevenagel condensation organocatalysis
Thermal stability context (TGA onset reported)
Catalyst integrity at elevated temperature; yield consistency review
Conjugated diene polymer functionalization
Defined molecular structure and purity specification
Functionalization efficiency; material performance reproducibility
Stereocontrolled 1,2-diphenyl-1,2-diaminoethane synthesis
Confirmed (E,E)-bis(imine) aminal identity
Intermediate identity for mechanism studies; avoidance of amarine interference
ONO pincer ligand precursor
High lipophilicity, zero H-bond donors
Non-aqueous ligand synthesis; metal complexation with minimal polarity interference

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

298.146998583 g/mol

Monoisotopic Mass

298.146998583 g/mol

Heavy Atom Count

23

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

92-29-5

Wikipedia

(E)-N-[[(E)-benzylideneamino]-phenylmethyl]-1-phenylmethanimine

General Manufacturing Information

Methanediamine, 1-phenyl-N,N'-bis(phenylmethylene)-: ACTIVE

Explore Compound Types